molecular formula C42H81N15O8 B14199021 L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- CAS No. 835632-68-3

L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-

Cat. No.: B14199021
CAS No.: 835632-68-3
M. Wt: 924.2 g/mol
InChI Key: XDJABJZPYAJHEZ-POFDKVPJSA-N
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Description

L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is a synthetic peptide composed of multiple lysine residues and a histidine residue. This compound is a basic amino acid that can be cleaved by enzymes and is used for delivering various biologically active peptides .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling Reaction: The amino acid is activated using reagents like HBTU or DIC and then coupled to the resin-bound peptide.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- often employs large-scale SPPS or recombinant DNA technology. The latter involves inserting the gene encoding the peptide into a suitable host organism, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- can undergo various chemical reactions, including:

    Oxidation: The histidine residue can be oxidized under certain conditions.

    Reduction: Disulfide bonds, if present, can be reduced using agents like DTT.

    Substitution: Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of histidine can lead to the formation of oxo-histidine derivatives.

Scientific Research Applications

L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- involves its cleavage by specific enzymes, releasing the active peptides. These peptides can then interact with their molecular targets, such as receptors or enzymes, to exert their biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Lysine, L-histidyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl-L-lysyl- is unique due to its multiple lysine residues, which enhance its ability to deliver a variety of peptides. This makes it particularly useful in applications requiring the delivery of multiple bioactive compounds.

Properties

CAS No.

835632-68-3

Molecular Formula

C42H81N15O8

Molecular Weight

924.2 g/mol

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C42H81N15O8/c43-19-7-1-13-30(52-36(58)29(49)25-28-26-50-27-51-28)37(59)53-31(14-2-8-20-44)38(60)54-32(15-3-9-21-45)39(61)55-33(16-4-10-22-46)40(62)56-34(17-5-11-23-47)41(63)57-35(42(64)65)18-6-12-24-48/h26-27,29-35H,1-25,43-49H2,(H,50,51)(H,52,58)(H,53,59)(H,54,60)(H,55,61)(H,56,62)(H,57,63)(H,64,65)/t29-,30-,31-,32-,33-,34-,35-/m0/s1

InChI Key

XDJABJZPYAJHEZ-POFDKVPJSA-N

Isomeric SMILES

C1=C(NC=N1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Canonical SMILES

C1=C(NC=N1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Origin of Product

United States

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